Acid Violet 49

Descripción

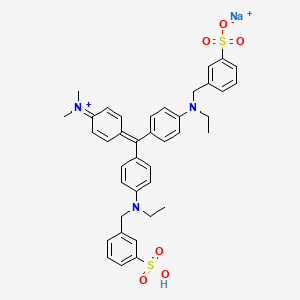

Acid Violet 49 (CAS: 1694-09-3) is a synthetic triarylmethane dye with the molecular formula C₃₉H₄₁N₃NaO₆S₂ and a molecular weight of 733.89 g/mol . It is structurally characterized by a central methane carbon linked to aromatic rings, including dimethylamino and sulfonate groups, which confer water solubility and chromatic properties. Its sodium salt form makes it suitable for textile dyeing, where it is used for its vibrant violet hue .

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

1694-09-3 |

|---|---|

Fórmula molecular |

C39H41N3NaO6S2 |

Peso molecular |

734.9 g/mol |

Nombre IUPAC |

sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48); |

Clave InChI |

WTIXYDSCBZQJIC-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |

Apariencia |

Solid powder |

Color/Form |

FINE POWDER |

melting_point |

473 to 482 °F (decomposes) (NTP, 1992) |

Otros números CAS |

1694-09-3 |

Descripción física |

Benzyl violet 4b is a fine black powder. (NTP, 1992) |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acid violet 49 Acid Violet 6B benzyl violet 4B C.I. 42640 FD and C violet no. 1 food violet No. 2 violet 6B violet No. 1 |

Origen del producto |

United States |

Métodos De Preparación

Chemical Profile of Acid Violet 49

This compound (CAS 1694-09-3) has the molecular formula $$ \text{C}{39}\text{H}{40}\text{N}{3}\text{NaO}{6}\text{S}_{2} $$ and a molecular weight of 733.87 g/mol. Its structure features a p-quinoid chromophore, which confers stability and intense coloration. The dye exhibits high solubility in water and ethanol, with distinct spectral shifts in acidic or alkaline conditions (e.g., orange in concentrated sulfuric acid, dark precipitate upon sodium hydroxide addition).

Synthetic Methodologies

Condensation-Oxidation Method

This two-step process involves:

- Condensation : Reacting 4-(dimethylamino)benzaldehyde (1 molar equivalent) with 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid (2 molar equivalents) under controlled conditions to form a leuco base intermediate.

- Oxidation and Salt Formation : Treating the intermediate with an oxidizing agent (e.g., hydrogen peroxide or atmospheric oxygen) to generate the conjugated triarylmethane system, followed by conversion to the sodium salt for enhanced solubility.

The reaction’s success hinges on precise stoichiometry and pH control. For instance, excess sulfonic acid derivatives ensure complete condensation, while alkaline conditions favor salt formation.

Formaldehyde-Mediated Condensation Method

An alternative route employs formaldehyde as a condensing agent:

- Methylolation : Reacting 3-(ethyl(phenyl)amino)methyl)benzenesulfonic acid (2 molar equivalents) with formaldehyde (1 molar equivalent) in the presence of N,N-dimethylaniline.

- Oxidation : The methylolated intermediate undergoes oxidative coupling to yield this compound, with subsequent sodium salt precipitation.

This method benefits from formaldehyde’s ability to bridge aromatic amines, simplifying the formation of the triarylmethane backbone.

Table 1: Comparison of Synthesis Methods

| Parameter | Condensation-Oxidation Method | Formaldehyde-Mediated Method |

|---|---|---|

| Key Reactants | 4-(Dimethylamino)benzaldehyde, sulfonic acid derivative | Sulfonic acid derivative, formaldehyde |

| Catalyst | None (self-condensing) | N,N-Dimethylaniline |

| Oxidizing Agent | Hydrogen peroxide/O₂ | Hydrogen peroxide |

| Yield Optimization | pH 7–9, excess sulfonic acid | Controlled formaldehyde dosing |

Reaction Mechanisms and Pathways

The triarylmethane structure forms via electrophilic aromatic substitution. In the condensation-oxidation route:

- Leuco Base Formation : The aldehyde group of 4-(dimethylamino)benzaldehyde attacks the sulfonic acid derivative’s amine, forming a Schiff base.

- Oxidative Coupling : Oxidation removes hydrogen atoms from the leuco base, creating a conjugated π-system ($$ \lambda_{\text{max}} = 544\ \text{nm} $$).

In the formaldehyde method:

Industrial-Scale Production Processes

Commercial manufacturers (e.g., Hangzhou Xiasha Hengsheng, Classic Dyestuffs Inc.) employ batch reactors for scalability. Critical steps include:

- Temperature Control : Maintaining 60–80°C during condensation to prevent side reactions.

- Oxidant Selection : Hydrogen peroxide (0.2–0.6 mL/L) ensures efficient conversion without over-oxidation.

- Post-Synthesis Purification : Filtration and recrystallization from ethanol-water mixtures enhance purity (>95%).

Análisis De Reacciones Químicas

Photodegradation Mechanisms

Recent studies have focused on the photodegradation of Acid Violet 49 using advanced oxidation processes (AOPs). Under ultraviolet (UV) light, the dye can undergo degradation through reactions involving hydrogen peroxide and various photocatalysts such as titanium dioxide (TiO₂), zinc oxide (ZnO), and tin oxide (SnO₂).

-

Photocatalytic Reactions : The presence of UV light facilitates the generation of hydroxyl radicals () from hydrogen peroxide, which are highly reactive species that can effectively degrade organic pollutants including this compound. The efficiency of this degradation process is significantly influenced by operational parameters such as pH, dye concentration, and catalyst dosage .

-

Optimal Conditions : A study reported that the degradation efficiency of this compound reached up to 96% when using ZnO as a photocatalyst under optimal conditions (0.6 mL H₂O₂, 0.9 g ZnO, initial dye concentration of 50 mg/L, and pH 9) after a reaction time of 90 minutes .

Reaction with Acids and Bases

This compound can neutralize acids in weakly exothermic reactions, resulting in the formation of salts and water. This reaction highlights its potential use in applications requiring pH adjustments or stabilization .

-

Reactivity with Strong Bases : When treated with strong bases like sodium hydroxide, this compound can undergo precipitation reactions that result in dark-colored compounds, indicating changes in its chemical structure and solubility characteristics .

Stability and Decomposition Products

The decomposition of this compound at elevated temperatures releases toxic gases including nitrogen oxides, ammonia, sodium oxide, and sulfur oxides. These products pose significant environmental hazards, necessitating careful handling during industrial applications .

Spectroscopic Methods

-

UV-Visible Spectrophotometry : This technique is employed to monitor the degradation of this compound by measuring changes in absorbance at its maximum wavelength (λmax = 544 nm). The reduction in absorbance correlates with the degradation efficiency over time .

-

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR analysis is used to identify functional groups present before and after degradation. Changes in absorption peaks indicate alterations in chemical structure due to photodegradation .

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to identify degradation products formed during the photodegradation process. This technique provides insights into the pathways through which this compound is broken down into smaller, less harmful molecules .

Aplicaciones Científicas De Investigación

Photodegradation Studies

Acid Violet 49 is often subjected to photodegradation processes to assess its environmental impact and degradation pathways. Recent research highlighted the effectiveness of advanced oxidation processes (AOPs) involving ultraviolet (UV) light combined with hydrogen peroxide and various photocatalysts such as titanium dioxide and zinc oxide.

Key Findings:

- Degradation Efficiency: A study demonstrated that the degradation efficiency of this compound could reach up to 96% using UV/H2O2/ZnO under optimal conditions (0.6 mL H2O2, 0.9 g ZnO, initial dye concentration of 50 mg/L, pH 9) after 90 minutes of irradiation .

- Toxicity Assessment: The toxicity of degradation products was evaluated using hemolytic tests, indicating the importance of assessing the safety of by-products formed during degradation .

- Analytical Techniques: Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and FTIR (Fourier Transform Infrared Spectroscopy) were employed to identify degradation products and functional groups before and after the photodegradation process .

Adsorption Processes

Another significant application of this compound is its removal from wastewater through adsorption methods. Various materials have been tested for their efficacy in adsorbing this dye from aqueous solutions.

Adsorbents Evaluated:

- Activated Carbon: Neem activated carbon has shown promising results in removing this compound from dilute solutions. Studies indicate that varying parameters like initial dye concentration, contact time, and pH significantly influence adsorption efficiency .

- Biosorbents: Research has also explored the use of biosorbents derived from natural materials to enhance the removal rates of this compound from contaminated water sources .

Analytical Methods

This compound is utilized in various analytical methodologies for quantitative analysis in pharmaceutical formulations and environmental samples.

Spectrophotometric Techniques:

- Several spectrophotometric methods have been developed for the simultaneous determination of this compound alongside other compounds. These techniques include extended ratio subtraction and absorption factor methods, which do not require preliminary separation steps .

- The accuracy and precision of these methods have been validated against established high-performance liquid chromatography (HPLC) techniques, demonstrating their reliability for routine analysis .

Case Study 1: Photodegradation Pathways

In a detailed study on the photodegradation pathways of this compound, researchers identified several intermediate products formed during UV irradiation. The findings provided insights into the degradation mechanisms and highlighted the importance of optimizing operational parameters for effective dye removal from wastewater .

Case Study 2: Adsorption Using Neem Activated Carbon

A comprehensive study evaluated the adsorption capacity of neem activated carbon for this compound under varying conditions. Results indicated that optimal pH levels and contact times significantly enhanced the adsorption efficiency, making it a viable option for treating dye-contaminated water .

Mecanismo De Acción

The mechanism of action of Acid Violet 49 involves chemical bonding between the dye and the fibers of the textiles, resulting in the desired coloration. The dye binds to the fabric through ionic interactions, which provide good colorfastness properties . In laboratory research, the mechanism of action depends on the specific experiment or analysis being conducted .

Comparación Con Compuestos Similares

Key Physicochemical Properties:

Comparison with Structurally Similar Dyes

Acid Violet 43

Chemical Profile :

Comparison :

Key Insight: While Acid Violet 43 outperforms this compound in degradation efficiency and market growth, its anthraquinone structure offers greater stability and lower toxicity.

Anthraquinone Violet Dyes (e.g., C.I. Acid Violet 12)

Chemical Profile :

- Structure: Anthraquinone core with sulfonate groups for solubility .

- Example: Zhang and Hou (1996) synthesized anthraquinone violet dyes with enhanced lightfastness for wool and silk .

Comparison :

Solvent Violet 49 (Polysynthren Violet G)

Chemical Profile :

Comparison :

Key Insight : Solvent Violet 49’s superior thermal stability makes it ideal for high-temperature applications, unlike Acid Violet 47.

Environmental and Industrial Considerations

Degradation Pathways

Regulatory Trends

- This compound: Faces strict regulations under the Hazardous Chemicals Safety Management Act due to carcinogenicity .

- Alternatives: Shift toward anthraquinone and solvent dyes in cosmetics and automotive sectors .

Actividad Biológica

Acid Violet 49 (AV49), a synthetic dye, is widely used in various industries, particularly in textiles and cosmetics. Its chemical structure is characterized by the formula . This article explores the biological activity of this compound, focusing on its toxicological effects, degradation processes, and potential environmental impacts based on recent research findings.

Toxicological Profile

Acute Toxicity : Studies have shown that this compound exhibits low acute toxicity. In animal studies involving Sprague-Dawley rats, it was observed that only a small percentage (less than 5%) of the dye is absorbed and primarily excreted in feces . This suggests a relatively low systemic bioavailability.

Irritation and Sensitization : Research indicates that at a concentration of 1% active dye, this compound does not cause significant irritation to rabbit skin . However, ocular irritation was noted in studies where the dye was instilled into the conjunctival sac of rabbits, resulting in slight redness and discharge that resolved within a few days . These findings highlight the need for careful handling of the dye to minimize exposure.

Degradation Mechanisms

This compound is known for its stability in various environments, but several studies have investigated its degradation under different conditions:

-

Photodegradation : A recent study examined the photodegradation of AV49 using UV light combined with hydrogen peroxide (H₂O₂). The results indicated that degradation efficiency varied with pH levels and catalyst concentrations. Optimal degradation occurred at a pH of 9, achieving up to 96% removal efficiency after treatment .

Parameter Degradation Efficiency (%) pH 3 80 pH 5 70 pH 7 72 pH 9 96 - Gamma Radiation : Another study explored the degradation of AV49 under gamma radiation in the presence of H₂O₂. The findings suggested that gamma radiation significantly enhanced the degradation rate of AV49, indicating a potential method for wastewater treatment involving this dye .

- Advanced Oxidation Processes (AOPs) : The use of advanced oxidation processes has been highlighted as an effective method for removing AV49 from aqueous solutions. Various catalysts such as TiO₂ and SnO₂ were tested, with SnO₂ showing up to 92% degradation efficiency at optimal concentrations .

Case Studies

Environmental Impact Assessment : A comprehensive assessment was conducted on the environmental impacts of this compound in aquatic ecosystems. The study focused on its persistence and bioaccumulation potential. Results indicated that while AV49 is not highly bioaccumulative, its presence in water bodies can lead to significant ecological disturbances due to its toxicity to aquatic organisms .

Industrial Application Review : In textile manufacturing, this compound is often used for dyeing processes. However, its release into wastewater has raised concerns regarding environmental pollution. Studies suggest implementing effective wastewater treatment systems to mitigate these risks .

Q & A

Q. What are the critical physicochemical properties of Acid Violet 49 (AV49) that influence its application in textile dyeing?

this compound (C₃₉H₄₀N₃NaO₆S₂) is water- and ethanol-soluble, with a crystalline powder structure and a yellow-to-deep red color . Its sulfonic acid groups enhance solubility and electrostatic interactions with protein-based fabrics like silk and wool. Key properties affecting dyeing include pH stability (though specific data are lacking) and thermal stability under microwave radiation, which improves dye uptake without altering chemical composition .

Q. How should researchers safely handle this compound in laboratory settings?

AV49 is classified as a Group 2B carcinogen (suspected human carcinogen) under IARC guidelines. Safe handling requires:

- Personal protective equipment (PPE): Lab coat, gloves, and P3-filter respirators for aerosol prevention .

- Storage: Locked cabinets to prevent unauthorized access.

- Waste disposal: Incineration in chemical furnaces with post-combustion scrubbers, adhering to local regulations .

- Emergency protocols: Immediate decontamination of spills using sealed containers to avoid dispersion .

Q. What standardized methods are used to assess AV49’s environmental persistence and toxicity?

- Ecotoxicology: Acute toxicity tests include 96-hour LC₅₀ for fish (e.g., Oryzias latipes LC₅₀ >50 mg/L) .

- Biodegradability: Measured via biochemical oxygen demand (BOD, 1% degradation) and total organic carbon (TOC, 4% degradation) .

- Bioaccumulation: BCF values (0.9–8.4) indicate low-to-moderate accumulation in aquatic organisms .

Advanced Research Questions

Q. How can researchers optimize adsorption efficiency of AV49 using agricultural waste-derived adsorbents?

- Adsorbent preparation: Thermally activated groundnut shell (AGS) achieves a maximum adsorption capacity of 172 mg/g at 323 K. Key steps include:

Q. What statistical criteria should guide the selection of adsorption isotherm models for AV49 removal studies?

Beyond R² values, use Akaike’s Information Criterion (AIC) to compare multi-parameter models. For example:

Q. How does microwave radiation enhance AV49 dyeing efficiency on protein fabrics?

Microwave-assisted dyeing modifies fabric morphology (increasing surface roughness) without chemical alteration. Optimal parameters:

- Silk: 65°C for 35 min, 55 mL dye solution with 1g/100mL salt .

- Wool: 85°C for 55 min under similar conditions .

- Mechanism: Microwave energy disrupts hydrogen bonds in fibers, enhancing dye diffusion and fixation .

Q. What experimental designs address contradictions in AV49’s reported carcinogenicity data?

- In vivo studies: Rat models show carcinogenic thresholds (TDL₀) at 9360 mg/kg (subcutaneous) and 498 g/kg (oral) .

- Methodological rigor: Replicate studies using OECD guidelines for chronic toxicity, ensuring dose-response consistency.

- Confounding factors: Control for solvent interactions (e.g., ethanol solubility) and metabolic pathways in test organisms .

Methodological Best Practices

Q. How should researchers validate dye removal efficiency in textile wastewater studies?

- Batch adsorption protocols: Use UV-Vis spectrophotometry (λₘₐₓ = 542 nm) with calibration curves (R² ≥0.9997) .

- Quality controls: Include negative controls (e.g., dye-free solutions) to exclude container adsorption artifacts .

- Real-world relevance: Test under high salinity (e.g., 10–20 g/L NaCl) to mimic industrial effluent conditions .

Q. What metrics ensure reproducibility in eco-friendly dyeing studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.